molecular formula C18H17NO2 B12541493 N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide CAS No. 655242-08-3

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide

Cat. No.: B12541493
CAS No.: 655242-08-3
M. Wt: 279.3 g/mol
InChI Key: IJAHLJYZPFZDGP-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide is a chemical compound offered for research purposes. While specific studies on this molecule are not currently available in public literature, its core structure suggests potential utility in specialized organic synthesis. Compounds featuring acetamide and oxo functionalities adjacent to phenyl rings are often investigated as key intermediates or building blocks in the development of novel synthetic methodologies . For instance, structurally related N-acetamide compounds have been utilized in enantioselective synthesis routes to create complex azacyclic structures with potential pharmaceutical relevance, demonstrating the value of such scaffolds in medicinal chemistry research . Other similar compounds have been characterized by techniques such as X-ray crystallography to understand their solid-state properties and molecular interactions . Researchers are encouraged to explore its application in areas such as the development of new catalytic reactions or as a precursor for heterocyclic compounds. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and conduct all necessary safety assessments before use. The specific CAS number, molecular formula, and structural data for this compound should be confirmed by the supplier's quality control documentation.

Properties

CAS No.

655242-08-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(2-oxo-1,4-diphenylbut-3-enyl)acetamide

InChI

InChI=1S/C18H17NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-13,18H,1H3,(H,19,20)

InChI Key

IJAHLJYZPFZDGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely used method involves the condensation of 2-oxo-1,4-diphenylbut-3-en-1-amine with acetic anhydride or acetyl chloride in the presence of carbodiimide coupling agents. Key steps include:

  • Reagents : 1,3-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-Dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Conditions : 0°C to room temperature, 12–24 hours under nitrogen.
  • Yield : 76% after recrystallization (dichloromethane/ethyl acetate).

Mechanism : The carbodiimide activates the carboxylic acid (acetic acid) to form an O-acylisourea intermediate, which reacts with the amine to generate the acetamide. DMAP accelerates the reaction by stabilizing the intermediate.

Direct Acetylation of Amine Precursors

Alternative routes employ direct acetylation of 2-oxo-1,4-diphenylbut-3-en-1-amine using acetic anhydride:

  • Conditions : Reflux in toluene for 4–6 hours.
  • Workup : Precipitation in ice-water followed by ethanol recrystallization.
  • Yield : ~65–70%.

Limitation : Competing hydrolysis of the ketone moiety may occur under prolonged heating.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Allylic Alkylation

A stereoselective approach utilizes palladium catalysts to construct the chiral center:

  • Catalyst : [Pd(η³-C₃H₅)Cl]₂ with (R,R)-Trost ligand.
  • Substrate : α-Trifluoromethyl aldimine esters and allylic carbonates.
  • Conditions : Benzene, 50°C, 24 hours.
  • Yield : 56–67% with >99% enantiomeric excess (ee).

Advantage : High enantioselectivity for pharmaceutical applications.

Sequential Diboration-Aminoallylation

This method combines diboration of allenes followed by aminoallylation:

  • Reagents : Bis(pinacolato)diboron, benzaldehyde, NH₄OAc.
  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) with chiral ligands.
  • Yield : 62–67% after column chromatography.

Electrochemical Synthesis

Electrochemical methods offer a green chemistry alternative:

  • Setup : Undivided cell with graphite anode and platinum cathode.
  • Electrolyte : Tetrabutylammonium hydrogensulfate in acetonitrile.
  • Substrate : Phenylallene and acetamide derivatives.
  • Yield : ~50–60% with reduced byproduct formation.

Advantage : Avoids stoichiometric oxidants, enabling scalable production.

Comparative Analysis of Methods

Method Yield Conditions Catalyst/Cost Stereoselectivity
Carbodiimide Coupling 76% 0°C–RT, 24h EDCI/DMAP (moderate) None
Direct Acetylation 65% Reflux, 6h None (low) None
Pd-Catalyzed 67% 50°C, 24h Pd complex (high) >99% ee
Electrochemical 55% RT, 2.5h None (low) None

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in catalytic methods.
  • Chlorinated solvents (e.g., CH₂Cl₂) improve yields in carbodiimide-mediated reactions by stabilizing intermediates.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acetylations.
  • Elevated temperatures (50–80°C) are critical for Pd-catalyzed allylic alkylations.

Catalytic Systems

  • Ligand design : Chiral phosphoramidite ligands (e.g., (R,R)-Trost) are pivotal for enantioselectivity.
  • Additives : Molecular sieves (4Å) improve yields in kinetic resolutions by adsorbing water.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell growth. For example, compounds structurally related to this compound have shown percent growth inhibitions (PGIs) exceeding 75% against several cancer types, including ovarian and lung cancers .

Mechanism of Action
The anticancer effects are believed to stem from multiple mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with the cell cycle, preventing cancer cells from dividing.
  • Targeting Specific Pathways : Studies suggest it may inhibit key signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown activity against enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme could lead to increased levels of acetylcholine, potentially improving cognitive function .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of this compound. Its derivatives have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds indicate significant antimicrobial activity, suggesting that this compound could be developed into new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition in various cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
AntimicrobialEffective against E. coli and S. aureus

Case Study: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound derivatives against multiple cancer cell lines. The results indicated IC50 values in the low micromolar range for several tested lines, reinforcing the compound's potential for development into therapeutic agents .

Case Study: Enzyme Inhibition

Research focused on the enzyme inhibition properties revealed that modifications to the compound's structure significantly enhanced its inhibitory effects on acetylcholinesterase. This suggests a pathway for developing treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-Oxoindoline-Based Acetamides ()

A 2023 study evaluated 2-oxoindoline acetamide derivatives (e.g., compounds 2 , 18 , 15 ) with varied aryl substituents (phenethyl, naphthyl, phenyl). Key differences include:

  • Core Structure : Unlike the target compound’s diphenylbutenyl core, these analogs feature a 2-oxoindoline scaffold, introducing an indole-like heterocyclic ring. This may enhance π-π stacking interactions in biological systems.
  • Compound 2-T (triazolyl substituent) introduces a polar group, contrasting with the target’s non-polar phenyls.

Table 1: Comparison with 2-Oxoindoline Derivatives

Compound Core Structure Key Substituents Potential Impact
Target Compound Diphenylbutenyl Phenyl groups High conjugation, moderate lipophilicity
2-Oxoindoline-2 2-Oxoindoline Phenethyl Enhanced receptor binding
2-Oxoindoline-18 2-Oxoindoline Naphthyl Increased steric bulk

Benzothiazole Acetamides ()

European Patent EP3348550A1 (2018) describes benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Key distinctions:

  • Core Structure : The benzothiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electronic polarization compared to the target’s purely hydrocarbon backbone.

Table 2: Comparison with Benzothiazole Derivatives

Compound Core Structure Key Substituents Potential Impact
Target Compound Diphenylbutenyl Phenyl groups Moderate metabolic stability
Benzothiazole-3a Benzothiazole -CF₃, -OCH₃ Enhanced bioavailability

Naphthyl-Substituted Acetamides ()

A 2013 patent highlights N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, which features a methoxy-naphthyl group. Differences include:

  • Solubility: The methoxy group may improve water solubility relative to the target compound’s non-polar structure .

Aliphatic Acetoacetamides ()

N-(1,4-dimethylpentyl)acetoacetamide (CAS 73622-68-1) represents aliphatic analogs. Contrasts include:

  • Core Flexibility: The branched aliphatic chain introduces conformational flexibility, unlike the rigid enone system of the target compound.
  • Lipophilicity : The methyl branches increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 3: Comparison with Aliphatic Analogs

Compound Core Structure Key Features Potential Impact
Target Compound Diphenylbutenyl Conjugated enone Rigid, planar structure
Aliphatic-5 Branched alkyl Methyl groups High lipophilicity

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The target compound’s conjugated enone system offers rigidity, favoring interactions with flat binding sites (e.g., kinase ATP pockets), while aliphatic analogs () may target deeper, flexible pockets.
  • Substituent-Driven Bioactivity : suggests that aryl substituents in 2-oxoindoline derivatives modulate cytotoxicity, implying that the target’s phenyl groups could be optimized for similar effects.
  • Metabolic Stability : The absence of electronegative groups (e.g., -CF₃) in the target compound may necessitate structural modifications for improved pharmacokinetics, as seen in benzothiazole derivatives ().

Biological Activity

N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide, a compound derived from the structural modification of 1,4-diphenylbut-3-en-1-one, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{2}

This compound is characterized by its keto group and an acetamide functional group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is believed to occur via the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cytokine Inhibition : It downregulates cytokine production in inflammatory responses.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.

Toxicity Profile

While the therapeutic potential is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies indicate a moderate toxicity level in non-cancerous cell lines at higher concentrations (above 50 µM), suggesting a need for careful dosage optimization in therapeutic applications .

Case Study 1: Breast Cancer Cell Lines

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 20 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls .

Case Study 2: Inflammatory Response in Macrophages

A separate investigation focused on RAW 264.7 macrophages exposed to LPS demonstrated that this compound significantly reduced TNF-alpha levels by approximately 60% at a concentration of 25 µM. This suggests its potential utility in managing inflammatory diseases .

Data Summary

Biological ActivityEffect/OutcomeConcentration (µM)Reference
Anticancer (MCF-7 Cells)Reduced viability by ~70%20
Anti-inflammatoryDecreased TNF-alpha by ~60%25
Apoptosis InductionIncreased early/late apoptosis10 - 20

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Oxo-1,4-diphenylbut-3-en-1-yl)acetamide?

Answer:
A robust synthetic route involves coupling a ketone intermediate with an acetamide group under controlled acylation conditions. For example, in analogous acetamide derivatives, acetyl chloride is reacted with a pre-synthesized enone backbone in dichloromethane (DCM) with Na₂CO₃ as a base. The reaction proceeds via nucleophilic acyl substitution, requiring multiple additions of reagents to drive completion (e.g., two rounds of acetyl chloride/Na₂CO₃ addition over 3-hour intervals) . Post-synthesis, purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) and recrystallization (e.g., ethyl acetate) yields high-purity crystals. Key steps include:

  • Intermediate isolation : Ensure intermediates (e.g., enone precursors) are characterized via NMR prior to acylation.
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress.

Basic: How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?

Answer:
1H and 13C NMR should be recorded in CDCl₃ at 300 MHz for resolution of aromatic protons and carbonyl groups. For example, in structurally similar compounds, diagnostic signals include:

  • 1H NMR : A broad singlet at δ 7.69 ppm (amide NH), doublets for aromatic protons (δ 7.39–7.16 ppm, J = 8.4 Hz), and methyl/methylene signals (δ 1.21–2.14 ppm) .
  • 13C NMR : Carbonyl carbons appear at δ 168–170 ppm, with aromatic carbons between δ 135–145 ppm.
    Mass spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺ and 369 [M+Na]⁺) and dimeric adducts (e.g., 715 [2M+Na]⁺) .

Advanced: How can crystallographic data inconsistencies be resolved during structural determination?

Answer:
Crystallographic refinement using SHELXL ( ) is recommended for resolving ambiguities:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes twinning or disorder issues.
  • Refinement strategy : Apply restraints for flexible groups (e.g., phenyl rings) and validate via R-factor convergence (<5% discrepancy).
  • Validation tools : Use PLATON or Mercury to check for missed symmetry or hydrogen-bonding networks. For macromolecular analogs, SHELXPRO can interface with refinement pipelines .

Advanced: What analytical strategies address impurity profiling during synthesis?

Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are critical. Reference standards (e.g., EP-grade impurities) can identify byproducts such as:

  • Acetylated intermediates : Monitor for over-acylation via retention time shifts.
  • Oxidative byproducts : Use gradient elution (e.g., 5–95% acetonitrile in H₂O + 0.1% formic acid) to separate polar impurities. Quantify impurities against calibrated curves, ensuring thresholds <0.1% .

Advanced: How can structure-activity relationships (SAR) guide pharmacological studies of this compound?

Answer:
Modify the enone backbone and acetamide substituents to probe bioactivity. For example:

  • Enone substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and interaction with biological targets.
  • Acetamide modification : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and binding affinity.
    Validate hypotheses via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies (e.g., AutoDock Vina) .

Advanced: What are the challenges in interpreting NMR data for conformational isomers?

Answer:
The compound’s α,β-unsaturated ketone moiety may exhibit cis-trans isomerism, leading to split signals in NMR. Strategies include:

  • Variable-temperature NMR : Elevate temperature to coalesce split peaks (e.g., 50°C in DMSO-d₆).
  • 2D NMR (COSY, NOESY) : Identify coupling between vinyl protons and adjacent groups to assign isomer dominance .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of acetyl chloride fumes.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl washes) before disposal .

Advanced: How can computational methods predict metabolic pathways?

Answer:
Use in silico tools (e.g., MetaSite, GLORYx) to simulate cytochrome P450-mediated oxidation. Key predictions:

  • Primary metabolites : Hydroxylation at the phenyl ring or β-carbon of the enone.
  • Reactive intermediates : Epoxidation of the double bond may generate electrophilic species requiring in vitro validation (e.g., microsomal incubations) .

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